4-(6-((Methylsulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine
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Overview
Description
4-(6-((Methylsulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine is a complex organic compound featuring a pyrimidine ring substituted with a phenyl group and a methylsulfanyl group, along with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-((Methylsulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine typically involves multi-step organic reactionsThe final step involves the attachment of the morpholine ring through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(6-((Methylsulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the morpholine ring .
Scientific Research Applications
4-(6-((Methylsulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 4-(6-((Methylsulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like 4-(4-(1-morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridine share structural similarities and are used in similar applications.
Pyrimidine derivatives: Compounds such as 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-one also exhibit similar chemical properties and reactivity.
Uniqueness
4-(6-((Methylsulfanyl)methyl)-2-phenyl-4-pyrimidinyl)morpholine is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the morpholine and pyrimidine rings, along with the methylsulfanyl and phenyl groups, makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-[6-(methylsulfanylmethyl)-2-phenylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-21-12-14-11-15(19-7-9-20-10-8-19)18-16(17-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNZIJKKSLNUDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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